5-Isopropylsulfanylpyrazin-2-amine is a heterocyclic compound featuring a pyrazine ring substituted with an isopropylsulfanyl group and an amine. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be derived from various synthetic routes, primarily involving the functionalization of pyrazine derivatives. Research indicates that the synthesis of pyrazine derivatives has been well-documented, providing a foundation for the development of 5-Isopropylsulfanylpyrazin-2-amine.
5-Isopropylsulfanylpyrazin-2-amine belongs to the class of organic compounds known as amines and heterocycles. It features a pyrazine core, which is a six-membered aromatic ring containing two nitrogen atoms at non-adjacent positions.
The synthesis of 5-Isopropylsulfanylpyrazin-2-amine can be approached through several methods:
For instance, one reported method involves the use of sodium tert-butoxide as a base in a solvent like 1,4-dioxane under reflux conditions, allowing for efficient nucleophilic substitution reactions .
The molecular formula for 5-Isopropylsulfanylpyrazin-2-amine is , with a molar mass of approximately 200.27 g/mol.
5-Isopropylsulfanylpyrazin-2-amine can participate in various chemical reactions typical for amines and heterocycles, including:
For example, alkylation reactions could be conducted using alkyl halides under basic conditions to yield higher alkylated derivatives.
The mechanism of action for 5-Isopropylsulfanylpyrazin-2-amine is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors due to its structural features.
Studies suggest that similar compounds exhibit activity through enzyme inhibition or receptor modulation, which may also apply to this molecule .
5-Isopropylsulfanylpyrazin-2-amine is typically a solid at room temperature, with properties such as:
Key chemical properties include:
5-Isopropylsulfanylpyrazin-2-amine has potential applications in various fields:
Pyrazine, a six-membered heteroaromatic ring featuring two nitrogen atoms at para positions, provides a versatile and electron-deficient platform for designing kinase inhibitors. Its physicochemical properties—including moderate aqueous solubility, planar geometry, and hydrogen-bonding capability—facilitate optimal orientation within the adenine-binding pocket of kinases. The nitrogen atoms act as hydrogen bond acceptors, often mimicking the interactions of ATP’s purine core with the kinase hinge region backbone residues [1] [10].
Table 1: Key Pyrazine-Based Kinase Inhibitors and Their Targets
Compound Core | Target Kinase | Key Structural Features | Role of Pyrazine |
---|---|---|---|
2-Aminopyrazine | ATR | C2-amino; C5-aryl sulfone substituent | Hinge binding via N1 and C2-amino; scaffold rigidity |
Pyrrolo[2,3-b]pyrazine | FGFR | Fused pyrrole; sulfonylphenyl substituent | H-bond donation/acceptance; enhanced solubility |
Imidazo[1,2-a]pyrazine | TLR7 | Fused imidazole; halogenated aryl groups | Metabolic stability; π-stacking interactions |
The bioisosteric versatility of pyrazine is evidenced by its integration into diverse chemotypes. For instance, VX-970 (M6620), an advanced ATR inhibitor derived from a 2-aminopyrazine core, leverages the C2-amino group for a critical hydrogen bond with the hinge region residue (e.g., Ala564 in FGFR1), while appended hydrophobic groups enhance affinity within adjacent pockets [1]. Similarly, pyrrolo[2,3-b]pyrazine derivatives exploit the fused ring system to extend interactions into the hydrophobic back pocket of Fibroblast Growth Factor Receptors (FGFR), demonstrating nanomolar potency [10]. Crucially, the pyrazine ring’s resistance to oxidative metabolism compared to imidazole or thiazole scaffolds contributes to improved pharmacokinetic profiles, a key consideration in sustained kinase target engagement [2] [6].
The pharmacological profile of 5-isopropylsulfanylpyrazin-2-amine is profoundly shaped by its substituents, each conferring distinct biophysical and intermolecular interaction capabilities.
Amino Group (C2 Position): The C2-amino substituent serves as a primary hydrogen bond donor, often forming a bidentate interaction with carbonyl oxygen and backbone NH residues within the kinase hinge region. This interaction is a hallmark of ATP-competitive inhibitors and is exemplified by VX-970, where the 2-aminopyrazine motif anchors the molecule to the hinge of ATR kinase [1]. Quantum mechanical studies reveal that the amino group also modulates the electron density of the pyrazine ring, enhancing its ability to participate in π-cation interactions with conserved lysine residues near the ATP-binding site [4].
Isopropylsulfanyl Group (C5 Position): The isopropylsulfanyl moiety (–S–CH(CH₃)₂) introduces significant hydrophobicity and steric bulk, promoting occupancy of a hydrophobic cleft adjacent to the ATP-binding site. The thioether linkage (–S–) offers synthetic flexibility and distinct electronic effects compared to sulfone or sulfonamide linkages. While sulfones (e.g., –SO₂– in VX-970) enhance polarity and hydrogen-bond acceptor potential, the thioether in 5-isopropylsulfanylpyrazin-2-amine contributes to:
Table 2: Impact of C5 Substituents on Pyrazin-2-amine Bioactivity
C5 Substituent | Electronic Effect | Hydrophobicity (LogP) | Key Interactions | Kinase Affinity Trend |
---|---|---|---|---|
Isopropylsulfanyl (–S–iPr) | Weak electron donor | Moderate increase | Hydrophobic cleft filling | ++ |
Isopropylsulfonyl (–SO₂–iPr) | Strong electron acceptor | Significant increase | H-bond acceptance; salt bridges | +++ |
Aryl | Variable | High increase | π-Stacking; extended cleft occupancy | ++++ |
The synergistic effect of these substituents is critical. The amino group provides polar anchoring, while the isopropylsulfanyl tail exploits hydrophobic regions, collectively optimizing binding affinity and selectivity. Modifications at C5, such as replacing sulfanyl with sulfonyl (transforming –S– to –SO₂–), markedly alter electronic properties and hydrogen-bonding capacity, as seen in the evolution from early pyrazine compounds to clinical ATR inhibitors like VX-970 [1] [4].
The development of ATR inhibitors exemplifies the strategic optimization of pyrazine scaffolds to address oncogenic vulnerabilities. Early efforts identified the 2-aminopyrazine core as a promising starting point due to its efficient hinge binding. Charrier et al. first reported this core as a viable ATR inhibitor template, demonstrating that C3 and C5 substitutions could modulate potency and selectivity [1].
Table 3: Evolution of Pyrazine-Based ATR Inhibitors
Development Phase | Compound/Scaffold | Key Modifications | Achievements/Limitations |
---|---|---|---|
Early Discovery | Unsubstituted 2-aminopyrazine | None | Low potency; hinge binding proof-of-concept |
Lead Optimization | 3,5-Diaryl-2-aminopyrazines | C3/C5 hydrophobic extensions | Improved cellular potency; metabolic instability |
Clinical Candidate | VX-970 (M6620) | C5-(4-(Isopropylsulfonyl)phenyl; C3-isoxazolyl | Nanomolar ATR IC₅₀; clinical validation (Phase II) |
The breakthrough came with systematic structure-activity relationship (SAR) studies focused on optimizing intra- and intermolecular polar interactions. Introduction of a 5-(4-(isopropylsulfonyl)phenyl group in VX-970 served dual purposes: the sulfonyl moiety formed a critical salt bridge with Lys/Arg residues in the ATP-binding site, while the isopropyl group enhanced hydrophobic contact with a distal pocket. Concurrently, the C3 isoxazole moiety provided additional hinge-adjacent interactions, contributing to high-affinity ATR binding (IC₅₀ < 10 nM) [1]. This design overcame limitations of earlier inhibitors, such as insufficient potency or poor solubility.
The clinical entry of VX-970 marked a watershed, validating the pyrazine scaffold's therapeutic utility in DDR targeting. Its mechanism leverages synthetic lethality: cancer cells with defective Ataxia Telangiectasia Mutated (ATM) signaling (e.g., due to p53 mutations) exhibit heightened dependence on ATR for survival under DNA stress. Preclinically, VX-970 potently synergizes with DNA-damaging agents by abrogating cell cycle arrest and preventing DNA damage repair [7] . Subsequent generations of inhibitors, including pyrazolopyrimidine derivatives (e.g., compound 19), further illustrate scaffold diversification while retaining the core pharmacophoric principles established with pyrazine-based molecules [3].
The trajectory from simple pyrazine cores to sophisticated clinical candidates underscores a deliberate medicinal chemistry strategy: scaffold rigidity for selective target engagement, polar group integration for affinity enhancement, and hydrophobic tailoring for cellular efficacy—all exemplified in the structural narrative of 5-isopropylsulfanylpyrazin-2-amine and its evolved derivatives.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2